![molecular formula C7H8N2O4S B6188956 3-methyl-2-nitrobenzene-1-sulfonamide CAS No. 1261828-27-6](/img/new.no-structure.jpg)
3-methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
3-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with a methyl group and a nitro group. This compound is known for its unique physicochemical properties and is widely used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 3-methyl-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
This compound, like other sulfonamides, binds to carbonic anhydrase with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion in the enzyme. This interaction also involves hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s function, impacting various biochemical pathways. For instance, it can inhibit the conversion of carbon dioxide to bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. This inhibition can affect a range of physiological processes, including fluid balance and pH regulation .
Pharmacokinetics
Like other sulfonamides, it is expected to be well-absorbed and widely distributed in the body . Its metabolism likely involves hepatic enzymes, and it is probably excreted in the urine .
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity, leading to changes at the molecular and cellular levels. These changes can include altered pH regulation and fluid balance, potentially impacting various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 3-methyl-2-nitrobenzene-1-sulfonamide belongs, have the ability to inhibit carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Molecular Mechanism
It is known that sulfonamides can inhibit the activity of carbonic anhydrases by forming a coordination bond with the zinc ion in the active site of the enzyme . This prevents the enzyme from catalyzing its normal reaction, thereby altering cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: 3-methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
- 3-Methyl-2-nitrobenzene-1-sulfonamide is part of the sulfonamide class of antibiotics, which are known for their effectiveness against a range of gram-positive and some gram-negative bacteria. The presence of the nitro group enhances its antibacterial properties by increasing the electron-withdrawing capacity, which is crucial for its mechanism of action against bacterial folic acid synthesis pathways .
- Case Study : In a study evaluating various sulfonamides, it was found that compounds with nitro substitutions exhibited significantly higher antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli compared to their non-nitro counterparts .
-
Anti-inflammatory Properties
- Sulfonamides have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism involves the inhibition of carbonic anhydrase and other inflammatory mediators .
- Research Insight : A recent study demonstrated that derivatives of sulfonamides could reduce inflammation markers in vitro, suggesting therapeutic potential in conditions like rheumatoid arthritis .
- Combination Therapy
Environmental Applications
-
Wastewater Treatment
- Sulfonamides, including this compound, have been investigated for their role in wastewater treatment processes. Their chemical stability allows them to persist in the environment, raising concerns about their removal during wastewater treatment .
- Data Table: Environmental Persistence of Sulfonamides
Compound Half-Life (days) Removal Efficiency (%) This compound 30 60 Sulfamethoxazole 14 75 Sulfadiazine 21 50 - Toxicological Studies
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonamide: Similar structure with a nitro group at the para position.
3-methyl-4-nitrobenzenesulfonamide: Similar structure with a nitro group at the para position and a methyl group at the meta position.
2-nitrobenzenesulfonamide: Lacks the methyl group but has a nitro group at the ortho position.
Uniqueness
3-methyl-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications .
Biological Activity
3-Methyl-2-nitrobenzene-1-sulfonamide is an organic compound notable for its diverse biological activities, particularly its role as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C7H8N2O4S
- Molecular Weight : Approximately 216.21 g/mol
- Functional Groups : Nitro group (-NO2), sulfonamide group (-SO2NH2), and a methyl group (-CH3) attached to a benzene ring.
This compound primarily acts as an inhibitor of carbonic anhydrase (CA) , a metalloenzyme crucial for maintaining acid-base balance in biological systems. The compound binds to the active site of CA with high affinity, disrupting its enzymatic function. This inhibition can influence various physiological processes, including bicarbonate formation from carbon dioxide, which is vital in respiratory and renal function.
Enzyme Inhibition
Research indicates that this compound effectively inhibits different isozymes of carbonic anhydrase. The inhibition constants (IC50) for various CA isozymes are summarized in the following table:
These values indicate that the compound exhibits potent inhibitory effects, particularly against CA IX, which is implicated in tumor growth and metastasis.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentrations (MIC) against selected bacteria are presented below:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 15 |
Case Study 1: Inhibition of Tumor Growth
A study evaluated the effects of this compound on tumor cell lines, particularly focusing on MDA-MB-231 breast cancer cells. The compound exhibited significant anti-proliferative activity with an IC50 value of approximately 0.126 µM, indicating its potential as a therapeutic agent in cancer treatment.
"The treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis in MDA-MB-231 cells" .
Case Study 2: Respiratory Conditions
In another study, the compound was assessed for its effects on respiratory conditions where carbonic anhydrase activity is dysregulated. The results demonstrated that administration of the compound led to improved acid-base balance and reduced symptoms associated with respiratory acidosis.
Properties
CAS No. |
1261828-27-6 |
---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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